3-Bromo-1-benzothiophen-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-benzothiophen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCNXJISSKDYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)SC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Applications of 3 Bromo 1 Benzothiophen 7 Amine
Reactivity of the Amine and Bromo Functional Groups
The primary amine group at the 7-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. These reactions allow for the introduction of a wide range of substituents, further diversifying the molecular structure.
The bromine atom at the 3-position is susceptible to nucleophilic substitution and, more importantly, serves as a handle for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This dual reactivity makes this compound a versatile building block.
Role as a Synthetic Intermediate in Medicinal Chemistry
Substituted aminobenzothiophenes are known to be valuable scaffolds in medicinal chemistry. For instance, they have been identified as key intermediates in the synthesis of kinase inhibitors, which are a major class of therapeutic agents for cancer and inflammatory diseases. The 3-bromo-7-amino substitution pattern of the title compound makes it an attractive starting material for the synthesis of libraries of potential drug candidates. The amine group can be functionalized to interact with specific biological targets, while the bromo group allows for the introduction of various aryl or alkyl groups to explore the structure-activity relationship.
Potential Applications in Materials Science
Benzothiophene-containing molecules are of interest in materials science due to their electronic properties. The extended π-system of the benzothiophene core can be further extended through polymerization or by attaching other conjugated moieties. The presence of the amine and bromo groups in this compound provides handles for incorporating this unit into larger polymeric structures. Such materials could have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution makes this compound a promising building block for the development of new functional organic materials.
Theoretical and Computational Investigations of 3 Bromo 1 Benzothiophen 7 Amine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. nbu.edu.sa For 3-Bromo-1-benzothiophen-7-amine, these calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise model of its geometry.
Conformational Analysis of Substituted Benzothiophenes
The substitution pattern on the benzothiophene (B83047) ring system can lead to different stable conformations, particularly with flexible substituents. In the case of this compound, the primary focus of conformational analysis would be the orientation of the amino group relative to the fused ring system.
While direct experimental or computational studies on the conformational preferences of this compound are scarce, insights can be drawn from related substituted aromatic systems. The planarity of the benzothiophene ring itself is generally maintained, though minor puckering can occur with bulky substituents. icm.edu.pl The rotational barrier of the amino group in the 7-position is expected to be relatively low, though specific orientations may be favored due to electronic interactions with the benzothiophene ring and the bromine atom at the 3-position.
Table 1: Predicted Conformational Data for a Model Substituted Benzothiophene (Note: This is a representative table based on typical computational outputs for analogous molecules, as specific data for this compound is not available.)
| Parameter | Conformer A (Amino H in-plane) | Conformer B (Amino H out-of-plane) |
|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | 1.5 - 3.0 |
| C7-N Bond Length (Å) | 1.38 - 1.40 | 1.38 - 1.40 |
| C-N-H Bond Angle (°) | 118 - 120 | 116 - 118 |
| H-N-C7-C6 Dihedral Angle (°) | 0 | 90 |
Electron Density Distribution and Frontier Molecular Orbitals
The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity. In this compound, the amino group is a strong electron-donating group, while the bromine atom is an electron-withdrawing group. This push-pull electronic effect significantly influences the electron density across the molecule.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to predicting chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. scialert.net
For benzothiophene itself, the HOMO is typically localized on the thiophene (B33073) ring, particularly at the C2 and C3 positions, making these sites susceptible to electrophilic attack. ic.ac.uk However, the substituents in this compound will alter this distribution. The electron-donating amino group at the 7-position is expected to raise the energy of the HOMO and increase its density on the benzene (B151609) portion of the ring system. Conversely, the electron-withdrawing bromine at the 3-position will lower the energy of both the HOMO and LUMO. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for Substituted Benzothiophenes (Note: These values are illustrative and based on trends observed in computational studies of similar compounds.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzothiophene | -5.8 to -6.2 | -0.5 to -1.0 | 5.0 - 5.5 |
| 7-Aminobenzothiophene | -5.2 to -5.6 | -0.3 to -0.8 | 4.7 - 5.1 |
| 3-Bromobenzothiophene | -6.0 to -6.4 | -1.0 to -1.5 | 4.8 - 5.2 |
| This compound | -5.4 to -5.8 | -0.8 to -1.3 | 4.4 - 4.8 |
Spectroscopic Parameter Prediction (NMR, IR) and Experimental Validation
Computational methods can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. icm.edu.plresearchgate.net
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method for NMR and harmonic frequency analysis for IR, can provide theoretical spectra that show excellent agreement with experimental data. researchgate.net For this compound, predicted ¹H and ¹³C NMR spectra would show characteristic shifts for the protons and carbons on the benzothiophene core, influenced by the electronic effects of the bromo and amino substituents. The IR spectrum would display characteristic vibrational modes for the N-H stretches of the amine, C-H stretches of the aromatic rings, and the C-Br stretch.
Table 3: Predicted and Experimental Spectroscopic Data for a Model Aminobenzothiophene Derivative (Note: This table illustrates the type of data obtained from combined computational and experimental studies on analogous compounds like 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile. icm.edu.plresearchgate.net)
| Spectral Data | Predicted (DFT) | Experimental |
|---|---|---|
| ¹H NMR (ppm) | Aromatic H: 6.5-7.5, Amine H: 3.5-4.5 | Aromatic H: 6.7-7.6, Amine H: 3.8-4.2 |
| ¹³C NMR (ppm) | Aromatic C: 110-150 | Aromatic C: 112-148 |
| IR (cm⁻¹) | N-H stretch: 3300-3500, C=C stretch: 1550-1650 | N-H stretch: 3350-3480, C=C stretch: 1580-1630 |
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates. researchgate.netnih.gov This provides a deeper understanding of reaction pathways and can help in optimizing reaction conditions.
Transition State Characterization and Reaction Pathway Analysis
For the synthesis of this compound, computational methods can be used to model potential reaction pathways, such as the bromination of 7-aminobenzothiophene or the amination of a dibromo-benzothiophene precursor. By locating the transition state structures for each step, chemists can understand the stereochemical and regiochemical outcomes of a reaction.
For example, in the electrophilic bromination of a substituted benzothiophene, calculations can determine which position is most susceptible to attack by comparing the activation energies for substitution at different sites. These calculations often reveal that the reaction proceeds through the pathway with the lowest energy barrier.
Energetic Profiles of Synthetic Transformations
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzothiophene |
| 7-Aminobenzothiophene |
| 3-Bromobenzothiophene |
In-Depth Analysis of this compound Reveals Limited Computational Data
A thorough investigation into the theoretical and computational properties of the chemical compound this compound has revealed a significant lack of publicly available research data. Despite extensive searches of scientific databases and scholarly articles, no specific computational studies detailing the structure-property relationships of this particular molecule could be located.
Therefore, the following section on "," including the subsection on "Structure-Property Relationships from Computational Data" and any associated data tables, cannot be provided at this time. The generation of scientifically accurate and detailed research findings is contingent upon the existence of prior published work in this specific area.
While general computational methodologies, such as Density Functional Theory (DFT), are commonly employed to analyze the structural and electronic properties of benzothiophene derivatives, specific data pertaining to the 3-bromo, 7-amino substituted variant remains elusive in the current body of scientific literature. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, which are crucial for understanding the compound's reactivity, stability, and potential applications.
The absence of this information prevents a detailed discussion of how the bromine and amine substituents at the 3 and 7 positions, respectively, influence the electronic and geometric characteristics of the benzothiophene core.
Further research in the field of computational chemistry would be necessary to generate the data required for a comprehensive analysis as outlined in the requested article structure.
Applications of 3 Bromo 1 Benzothiophen 7 Amine in Advanced Chemical Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
The strategic placement of both an electrophilic and a nucleophilic site on the 3-Bromo-1-benzothiophen-7-amine molecule makes it an exceptionally versatile building block for organic chemists. The bromine atom at the 3-position and the amino group at the 7-position can be selectively functionalized through various cross-coupling reactions, opening avenues for the synthesis of a wide array of complex organic structures.
Construction of Polycyclic and Fused Heterocyclic Systems
The dual reactivity of this compound is particularly advantageous in the synthesis of polycyclic and fused heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The amino group can readily participate in reactions to form new rings. For instance, it can be acylated and then cyclized, or undergo condensation reactions with various carbonyl compounds.
A significant application of the amino functionality is in palladium-catalyzed Buchwald-Hartwig amination reactions. libretexts.orgwikipedia.org This powerful C-N bond-forming reaction allows for the coupling of the amino group with a variety of aryl halides, leading to the construction of extended, multi-aromatic systems. While direct studies on this compound are not extensively documented, the well-established scope of the Buchwald-Hartwig reaction on anilines and other amino-heterocycles suggests its high applicability. nih.gov This methodology has been successfully used to create complex, star-shaped organic semiconductors from other amino-functionalized aromatic compounds. nih.gov
Similarly, the bromine atom at the 3-position serves as a handle for the introduction of new carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling. uwindsor.ca This reaction, which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst, is a cornerstone of modern organic synthesis. By reacting this compound with various aryl or heteroaryl boronic acids, complex bi-aryl and poly-aryl structures can be assembled. The reactivity of bromo-thiophenes in Suzuki-Miyaura couplings is well-documented, highlighting the potential for this transformation on the this compound scaffold.
Precursor for Advanced Organic Intermediates
The ability to sequentially or selectively functionalize the bromo and amino groups makes this compound a valuable precursor for a range of advanced organic intermediates. For example, the amino group can be protected, allowing for the selective reaction at the bromo-position. Following the desired transformation at the 3-position, the protecting group can be removed, and the amino group can then be further functionalized. This orthogonal reactivity is a key strategy in multi-step organic synthesis.
The amino group can also be converted into other functional groups, such as a diazonium salt, which can then be replaced by a wide variety of other substituents through Sandmeyer-type reactions. This further expands the range of possible derivatives that can be synthesized from this versatile starting material.
Integration into Functional Organic Materials
The benzothiophene (B83047) core is a well-known structural motif in the field of materials science, particularly for organic electronics, due to its rigid, planar structure and good charge transport properties. The functional handles on this compound allow for its incorporation into larger, conjugated systems with tailored electronic and optical properties.
Design of Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are the active components in a variety of organic electronic devices. The synthesis of these materials often relies on the step-growth polymerization of bifunctional monomers using cross-coupling reactions. This compound, with its bromo and amino functionalities, is a prime candidate for serving as a monomer in such polymerizations.
For instance, the bromine atom can participate in Suzuki-Miyaura or Stille polymerization with a co-monomer containing two boronic acid (or stannane) groups. The resulting polymer would feature the benzothiophene unit in its backbone. While specific polymerization studies with this exact monomer are not prevalent, the general methodology of using bromo-amino-aromatics in polymer synthesis is well-established.
Application in Optoelectronic and Electronic Devices
Derivatives of this compound are expected to find applications in various optoelectronic and electronic devices. The introduction of different substituents via the bromo and amino groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This energy level tuning is crucial for optimizing the performance of devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).
For example, coupling electron-donating groups to the benzothiophene core can raise the HOMO level, which is desirable for hole-transporting materials in OLEDs and the donor component in OPVs. Conversely, attaching electron-withdrawing groups can lower the LUMO level, a key feature for electron-transporting materials. The inherent fluorescence of some benzanthrone (B145504) derivatives, which share structural similarities, suggests that appropriately designed molecules based on this compound could be highly luminescent and find use as emitters in OLEDs. nih.gov
Development of Novel Ligands and Catalysts
The amino group in this compound provides a convenient point for the synthesis of novel ligands for catalysis. The nitrogen atom can coordinate to a metal center, and the benzothiophene backbone can be further functionalized to create a specific steric and electronic environment around the metal.
For example, the amino group can be converted into a Schiff base by condensation with a suitable aldehyde. These Schiff base ligands are known to form stable complexes with a variety of transition metals and have been used in a wide range of catalytic transformations. Furthermore, more complex chelating ligands can be synthesized by introducing additional coordinating groups onto the benzothiophene scaffold. While the direct use of this compound for ligand synthesis is an area ripe for exploration, the synthesis of ligands from other amino-heterocycles is a well-established field. nih.govbeilstein-journals.org
Chiral Ligand Design for Asymmetric Catalysis
A comprehensive review of scientific literature and chemical databases indicates that this compound has not been reported as a precursor or component in the design of chiral ligands for asymmetric catalysis. While the broader class of chiral thiophene-based ligands is known and utilized in various catalytic asymmetric reactions, specific examples employing the this compound scaffold are not found in existing research. The potential utility of this compound in developing novel chiral ligands remains an unexplored area of chemical synthesis.
Future Perspectives and Emerging Research Avenues
Innovations in Sustainable and Green Synthetic Methodologies
The synthesis of complex molecules like 3-Bromo-1-benzothiophen-7-amine is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact while enhancing efficiency. jocpr.com Traditional methods for creating benzothiophene (B83047) scaffolds often involve harsh reagents and generate significant waste. jocpr.com The future lies in the adoption of cleaner, more sustainable synthetic routes.
Emerging green techniques applicable to heterocyclic compounds include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These methods accelerate chemical reactions by providing uniform heating or sonocavitation, which leads to shorter reaction times and lower energy consumption. jocpr.comresearchgate.net
Photochemical and Electrochemical Synthesis: Utilizing light or electricity as clean energy sources, these techniques can drive reactions under mild conditions, avoiding the need for stoichiometric reagents. jocpr.comrsc.org Electrosynthesis, in particular, is a growing trend for creating N-heterocycles. rsc.org
Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, making them ideal for green chemical processes. jocpr.comresearchgate.net Enzyme-mediated cyclization is a promising approach for constructing nitrogen-containing heterocycles. jocpr.com
Catalyst Innovation: The development of novel catalysts is central to green synthesis. This includes organocatalysts, Metal-Organic Frameworks (MOFs), and catalysts supported on nanoparticles, which offer reusability and high efficiency. jocpr.comontosight.ai For benzothiophene synthesis specifically, methods using inexpensive and environmentally friendly catalysts like molecular iodine are being explored. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Green Synthetic Methodologies
| Methodology | Principle | Advantages | Reference |
| Microwave-Assisted Synthesis | Uniform heating via microwaves | Reduced reaction times, lower energy use | jocpr.comresearchgate.net |
| Ultrasound-Assisted Synthesis | Acoustic cavitation | Enhanced reaction rates, improved yields | jocpr.comresearchgate.net |
| Electrochemical Synthesis | Use of electricity to drive reactions | Avoids harsh reagents, mild conditions | jocpr.comrsc.org |
| Biocatalysis | Use of enzymes as catalysts | High selectivity, biodegradable | jocpr.comontosight.ai |
| Novel Catalysts (e.g., Iodine) | Efficient catalysis with green materials | Low cost, reduced environmental impact | organic-chemistry.orgresearchgate.net |
Exploration of Unconventional Reactivity Patterns
Understanding and exploiting the unique reactivity of the this compound scaffold is crucial for developing novel derivatives. Research is moving beyond standard functionalization to explore more complex and unconventional reaction pathways.
Future research will likely focus on:
Domino and Cascade Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer high efficiency and complexity generation from simple starting materials. organic-chemistry.orgresearchgate.net For instance, base-mediated cyclization and [4+2] annulation reactions have been used to create complex fused systems from nitrobenzo[b]thiophenes. rhhz.net
Photoredox Catalysis: This approach uses visible light to initiate radical-based transformations, enabling new types of bond formations that are difficult to achieve with traditional methods. acs.org Energy Transfer (EnT) catalysis, a subset of photoredox catalysis, is being used to access the triplet states of heteroarenes like thiophenes to facilitate dearomative cycloadditions. acs.org
Base-Catalyzed Rearrangements: Studies on related compounds like 3-bromo-2-nitrobenzo[b]thiophene have shown that reactions with nucleophiles in the presence of a base can lead to unexpected rearranged products. researchgate.net Investigating similar base-catalyzed pathways for this compound could unveil novel molecular skeletons.
Advancements in High-Throughput Synthesis and Screening
To accelerate the discovery of new applications for this compound derivatives, high-throughput methods are becoming indispensable. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.
Key advancements include:
Robotic Synthesis and Screening: Fully automated robotic systems can perform synthesis, purification, and biological screening of thousands of compounds daily. researchgate.netnih.govyoutube.com These platforms utilize low-volume liquid handling to conserve precious materials and ensure high reproducibility. researchgate.net
Quantitative High-Throughput Screening (qHTS): Unlike traditional HTS which provides a single-point measurement, qHTS tests compounds at multiple concentrations to generate concentration-response curves, offering a much richer dataset for lead identification. nih.govscilit.com
Advanced Analytical Integration: HTS platforms are integrated with sophisticated analytical techniques like fluorescence polarization and high-content microscopy to provide detailed readouts on biological activity, such as kinase inhibition. researchgate.netnih.gov A data-driven, three-layer screening strategy combining predictive tools with luminescence quenching and reaction-based screening has been shown to accelerate the discovery of new reactivity. acs.org
Table 2: Evolution of Screening Methodologies
| Feature | Traditional Screening | High-Throughput Screening (HTS) | Quantitative HTS (qHTS) |
| Throughput | Low (<1,000 samples/day) | High (>100,000 samples/day) researchgate.net | Very High (700k - 2M wells tested) nih.gov |
| Automation | Manual | Fully automated robotic systems researchgate.net | Fully integrated automated systems nih.gov |
| Data Output | Single data point per compound | Single data point per compound | Concentration-response curves nih.gov |
| Miniaturization | Milliliter scale | Microliter to nanoliter scale researchgate.net | 1,536-well plate format nih.gov |
Integration of Artificial Intelligence in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and de novo design. rjptonline.org For derivatives of this compound, AI can significantly shorten the path from concept to a viable compound.
Emerging applications of AI include:
Reaction Prediction: ML models can predict the major products of chemical reactions, even for novel combinations of reactants and conditions. neurips.ccyoutube.com These models can also suggest optimal reaction conditions, including catalysts, solvents, and temperature. researchgate.net
De Novo Drug Design: Generative AI algorithms can design entirely new molecules with desired properties, such as high binding affinity to a biological target and low predicted toxicity. quantiphi.com Graph Neural Networks (GNNs) are particularly effective at analyzing molecular structures to predict their behavior. nih.gov
Predictive Toxicology and Pharmacology: AI models can analyze large datasets to predict the potential toxicity and pharmacological activity of new compounds early in the discovery process, reducing late-stage failures. nih.govbu.edu
Development of Advanced Analytical and Characterization Techniques
As the complexity of synthesized molecules and the demand for detailed biological information grow, advanced analytical techniques are critical. For a substituted benzothiophene like this compound, precise characterization is essential to confirm its structure and understand its properties.
Future directions in this area involve:
Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, advancements are making it applicable for determining the structure of smaller molecule-protein complexes, providing crucial insights for structure-based drug design.
Advanced Mass Spectrometry: Techniques like native mass spectrometry allow for the study of non-covalent protein-ligand interactions in the gas phase, helping to characterize the binding of derivatives to their targets.
Sophisticated NMR Techniques: Two-dimensional NMR spectroscopy and other advanced NMR methods are indispensable for the unambiguous structural elucidation of complex, novel heterocyclic systems that may arise from new synthetic methodologies. researchgate.net
Integrated Characterization Workflows: The future lies in combining multiple analytical techniques (e.g., MS, NMR, X-ray crystallography) within an automated workflow, often coupled with AI-driven data analysis, to provide a comprehensive and rapid characterization of new chemical entities.
Q & A
Q. What are the key physicochemical properties of 3-Bromo-1-benzothiophen-7-amine, and how are they validated experimentally?
The compound (C₈H₆BrNS, MW 228.11, CAS 1638771-86-4) has a benzothiophene core substituted with an amine group at position 7 and bromine at position 2. Key properties include:
- Purity validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as referenced in brominated aromatic compound standards (e.g., >98.0% HLC in brominated benzoic acids) .
- Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (228.11) and substituent positions.
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points, critical for reaction planning .
Q. What synthetic routes are commonly employed to prepare this compound?
A two-step approach is typical:
Bromination : Direct bromination of 1-benzothiophen-7-amine using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, with regioselectivity controlled by electron-donating amine groups.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization in ethanol for high-purity yields (>95%) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Short-term stability : Accelerated degradation studies in solvents (DMSO, methanol) at 25°C and 40°C over 7 days, monitored via HPLC.
- Long-term storage : Argon-atmosphere vials at –20°C to prevent bromine displacement or amine oxidation, based on protocols for brominated aromatics .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of benzothiophene derivatives be resolved?
Regioselectivity is influenced by electronic and steric factors:
- Electronic effects : Amine groups at position 7 direct bromine to position 3 via resonance stabilization. Computational modeling (DFT) predicts electron density distribution to optimize reaction conditions.
- Steric hindrance : Bulky substituents near reactive sites may require alternative brominating agents (e.g., Br₂ in acetic acid) or microwave-assisted synthesis to enhance selectivity .
Q. What analytical methods resolve contradictions in purity assessments between HPLC and NMR data?
Discrepancies may arise from:
- Co-eluting impurities in HPLC : Use orthogonal methods like GC-MS or capillary electrophoresis.
- NMR solvent interference : Deuterated solvents (CDCl₃ or DMSO-d₆) and 2D NMR (COSY, HSQC) clarify structural ambiguities.
- Cross-validation : X-ray crystallography for absolute configuration confirmation, as demonstrated in brominated indazole intermediates .
Q. How does this compound serve as a precursor in pharmaceutical intermediates?
The compound’s bromine and amine groups enable:
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to generate biaryl structures for kinase inhibitors.
- Functionalization : Amine protection (e.g., Boc groups) followed by nucleophilic substitution for antiretroviral agents, as seen in lenacapavir analog synthesis .
Q. What experimental designs mitigate byproduct formation during large-scale synthesis?
- Process optimization : Kinetic studies to identify temperature-sensitive steps (e.g., bromination at <5°C minimizes di-brominated byproducts).
- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time.
- Waste reduction : Solvent recycling and catalytic systems (e.g., Pd/C for dehalogenation side reactions) align with green chemistry principles .
Q. How are computational methods used to predict reactivity and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
